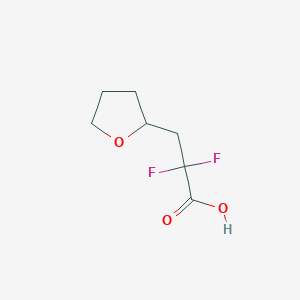

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid is a chemical compound that is part of the 2,2-difluoro-3-hydroxyacids family. These compounds are characterized by the presence of two fluorine atoms at the second carbon and a hydroxy group at the third carbon of the propanoic acid backbone. The oxolan-2-yl group refers to a tetrahydrofuran ring, which is a five-membered oxygen-containing heterocycle, attached to the third carbon of the chain.

Synthesis Analysis

The synthesis of long-chain 2,2-difluoro-3-hydroxyacids, which are closely related to this compound, has been achieved through a selective haloform reaction. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with a base under mild conditions. The ketones are obtained by reacting pentafluoroenolate with aldehydes and ketones. The key feature of this synthesis is the selective cleavage of the CO-CF3 bond without affecting the CO-CF2R bond, leading to a convenient and efficient approach for producing these difluoro compounds with good to excellent yields using hexafluoro-2-propanol as an inexpensive fluorine source .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure can be inferred from the synthesis methods and the nature of the compounds discussed. The presence of two fluorine atoms on the second carbon likely influences the electron distribution and chemical reactivity of the molecule. The oxolan-2-yl group would contribute to the steric and electronic properties, potentially affecting the compound's ability to participate in various chemical reactions.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of this compound. However, the intramolecular Friedel-Crafts acylation reaction mentioned in the second paper is relevant to the synthesis of structurally complex molecules, which could include derivatives of 2,2-difluoro-3-hydroxyacids. This reaction is facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol, which acts as a solvent and promotes the acylation without the need for additional catalysts or reagents. The simplicity of this reaction and its broad substrate scope suggest that it could be applicable to the synthesis of compounds like this compound .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Polymer Production Aid

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid and its derivatives are used in the polymer industry, particularly in the production of fluoropolymers. These compounds serve as polymer production aids during the manufacture of materials intended for food contact applications. Their safety assessment for such use has been evaluated, ensuring no consumer safety concerns under specified conditions, such as high-temperature processing above 370°C for repeated use with all types of foodstuffs (Flavourings, 2014).

Electrophilic Reagent in Organic Synthesis

Research in organic synthesis has explored the use of hypervalent trifluoromethylthio-iodine(III) reagents, which can be related to the functional groups in this compound. These reagents are versatile for the transfer of a trifluoromethylthio group (-SCF3), offering new pathways in synthetic chemistry (Xiao-Guang Yang, Ke Zheng, Chi Zhang, 2020).

Electrochemical Fluorination

The electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid has been investigated, leading to the formation of desired perfluoro compounds. This process demonstrates the potential of electrochemical methods in the selective fluorination of organic compounds, contributing to the development of fluorinated materials and chemicals (A. Takashi, M. Tamura, A. Sekiya, 2005).

Environmental Studies on Perfluoroalkyl Substances

The study of perfluoroalkyl substances (PFASs) in river and estuary systems in Europe and China has highlighted the environmental impact and distribution of these compounds, including fluorinated alternatives such as 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid (HFPO-DA). Understanding the behavior and distribution of such substances is crucial for environmental monitoring and regulation (Franziska Heydebreck, Jianhui Tang, Zhiyong Xie, R. Ebinghaus, 2015).

Propriétés

IUPAC Name |

2,2-difluoro-3-(oxolan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-7(9,6(10)11)4-5-2-1-3-12-5/h5H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNHXKJRRURTSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/no-structure.png)

![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2506928.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2506935.png)

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)